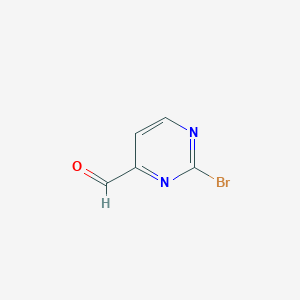
4-Benzyl-3,5-dimethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C({16})H({15})N It is characterized by a benzyl group attached to a benzonitrile core, which is further substituted with two methyl groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3,5-dimethylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylbenzonitrile.
Benzylation: The key step involves the benzylation of 3,5-dimethylbenzonitrile. This can be achieved using benzyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts (PTCs) can be employed to facilitate the benzylation reaction under milder conditions, reducing energy consumption and improving safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-3,5-dimethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reagents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation to yield primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or methyl positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid.
Reduction: LiAlH(_4) in ether, H(_2) with a palladium catalyst.
Substitution: Halogenation using bromine (Br(_2)) or chlorination using chlorine (Cl(_2)) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl(_3)).
Major Products
Oxidation: 4-Benzyl-3,5-dimethylbenzoic acid.
Reduction: 4-Benzyl-3,5-dimethylbenzylamine.
Substitution: Halogenated derivatives such as 4-(Bromobenzyl)-3,5-dimethylbenzonitrile.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-3,5-dimethylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Benzyl-3,5-dimethylbenzonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or act as a nucleophile in various reactions, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylbenzonitrile: Lacks the benzyl group, making it less bulky and potentially less reactive in certain contexts.
4-Benzylbenzonitrile: Lacks the methyl groups, which can affect its steric and electronic properties.
3,5-Dimethyl-4-methoxybenzonitrile:
Uniqueness
4-Benzyl-3,5-dimethylbenzonitrile is unique due to the combination of the benzyl and methyl groups, which confer distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C16H15N |
|---|---|
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
4-benzyl-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C16H15N/c1-12-8-15(11-17)9-13(2)16(12)10-14-6-4-3-5-7-14/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
RYQPYXXCTKJBJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CC2=CC=CC=C2)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12101126.png)

![4-Amino-5-[[1-[[4-amino-1-[[8-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12101133.png)
![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)
![1-Methyl-1,7-diazaspiro[4.5]decane](/img/structure/B12101147.png)

![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)





![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)
